molecular formula C54H87O26S- B1209559 Rotundioside B CAS No. 99633-18-8

Rotundioside B

Cat. No. B1209559
CAS RN: 99633-18-8
M. Wt: 1184.3 g/mol
InChI Key: ZUXZMGHPLSOYHC-JYJHDFCMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rotundioside B is a triterpenoid saponin.

Scientific Research Applications

Anti-Hepatotoxic and Anti-Hepatitis B Virus Potential

A study by Parvez et al. (2019) explored the potential of Cyperus rotundus, a plant containing Rotundioside B, in treating liver disorders and hepatitis B. The research indicated that C. rotundus could significantly normalize liver function markers and inhibit hepatitis B virus, suggesting a protective role against liver damage and viral hepatitis.

Pharmacological Activities of Cyperus rotundus

Another study by Pirzada et al. (2015) detailed various pharmacological activities of Cyperus rotundus, including anti-inflammatory, antioxidative, hepatoprotective, and neuroprotective effects. This comprehensive review supported the traditional use of C. rotundus in treating various ailments, potentially attributed to Rotundioside B and other active compounds.

Anti-Inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of C. rotundus, containing Rotundioside B, were highlighted in a study by Seo et al. (2001). The research demonstrated the plant's capacity to modulate inflammatory mediators, making it a potential candidate for treating inflammatory diseases.

Antiproliferative and Apoptosis-Inducing Effects in Cancer

Research by Wang et al. (2019) investigated the effects of C. rotundus on Triple-negative breast cancer cells. The study revealed that the ethanol extract of C. rotundus, which may include Rotundioside B, inhibits cancer cell proliferation and induces apoptosis, suggesting a therapeutic role in cancer treatment.

Modulation of Immune Responses

A study by Xu et al. (2015) demonstrated the immunomodulatory effects of C. rotundus, potentially through Rotundioside B. The findings indicated significant inhibition of hepatitis B virus DNA replication and suppression of proinflammatory cytokines, highlighting its role in immune response regulation.

Neuroprotective Effects

The neuroprotective properties of C. rotundus, possibly attributed to Rotundioside B, were discussed in the study by Kumar et al. (2014). The extract showed protective effects against oxidative stress and demonstrated acetylcholine esterase inhibitory activity, suggesting potential benefits in neurodegenerative diseases.

properties

CAS RN

99633-18-8

Product Name

Rotundioside B

Molecular Formula

C54H87O26S-

Molecular Weight

1184.3 g/mol

IUPAC Name

[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] sulfate

InChI

InChI=1S/C54H88O26S/c1-49(2)14-16-54(17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(80-81(69,70)71)50(3,4)29(51)10-13-53(30,52)7)48(68)79-46-42(67)38(63)35(60)28(77-46)22-73-47-43(39(64)33(58)26(20-56)75-47)78-45-41(66)37(62)34(59)27(76-45)21-72-44-40(65)36(61)32(57)25(19-55)74-44/h8,24-47,55-67H,9-22H2,1-7H3,(H,69,70,71)/p-1/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1

InChI Key

ZUXZMGHPLSOYHC-JYJHDFCMSA-M

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)C)C)(C)C)OS(=O)(=O)[O-]

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C

Origin of Product

United States

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